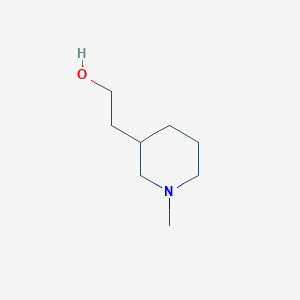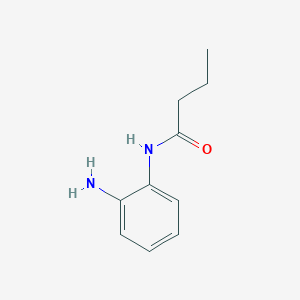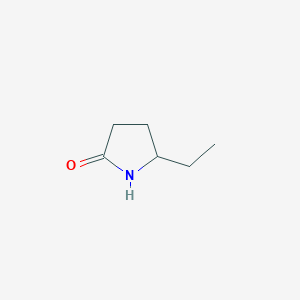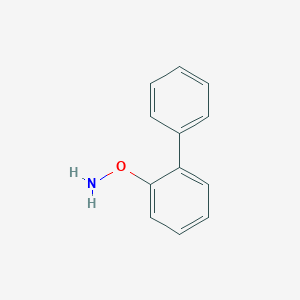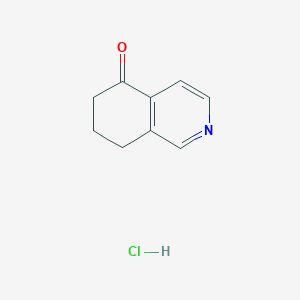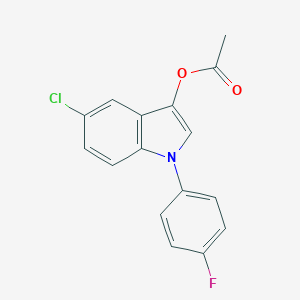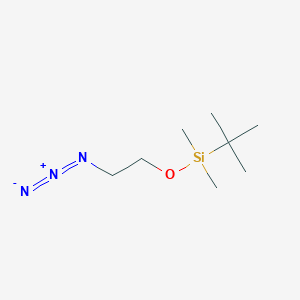
(2-Azidoethoxy)(tert-butyl)dimethylsilane
Vue d'ensemble
Description
“(2-Azidoethoxy)(tert-butyl)dimethylsilane” is a specialty chemical . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular formula for “(2-Azidoethoxy)(tert-butyl)dimethylsilane” is C8H19N3OSi. The molecular weight is 201.34 g/mol.Applications De Recherche Scientifique
1. Palladium-Catalyzed Cross-Couplings and Synthesis
- Application : Utilized in palladium-catalyzed intra/intermolecular cascade cross-couplings and cyclizations.
- Insight : This compound assists in the formation of indene analogues and tetraenes under specific conditions, contributing to advancements in synthetic organic chemistry (Demircan, 2014).
2. Synthesis of Hindered Silylamines
- Application : Involved in the preparation of secondary and tertiary tert-butyldimethylsilylamines.
- Insight : These compounds demonstrate high stability and lower reactivity compared to their trimethylsilyl analogs, which is crucial for specific chemical syntheses (Bowser & Bringley, 1985).
3. Creating Spirocyclopropanated Tricycles
- Application : Aids in the synthesis of complex organic structures.
- Insight : Facilitates the formation of spirocyclopropanated tricycles, demonstrating its utility in synthesizing intricate molecular architectures (Kroņkalne, Beļaunieks, & Turks, 2022).
4. Nucleophilic Protection of Sulfur
- Application : Used for introducing protected bivalent sulfur in chemical reactions.
- Insight : Offers a complementary approach to existing reagents for sulfur protection, expanding the toolbox for sulfur chemistry (Dong, Clive, & Gao, 2015).
5. Protection of Hydroxyl Groups
- Application : Important in the protection of hydroxyl groups in various chemical syntheses.
- Insight : The ethers of this substance are stable under various conditions, making them useful for hydroxyl-protecting applications in complex syntheses (Corey & Venkateswarlu, 1972).
6. Antifungal Agent Synthesis
- Application : Plays a role in the synthesis of antifungal agents like papulacandin D.
- Insight : It is used in key steps for constructing complex molecules with potential pharmaceutical applications (Barrett, Peña, & Willardsen, 1995).
Safety and Hazards
Propriétés
IUPAC Name |
2-azidoethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3OSi/c1-8(2,3)13(4,5)12-7-6-10-11-9/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOURPSKAHEJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554477 | |
| Record name | (2-Azidoethoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113274-21-8 | |
| Record name | (2-Azidoethoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

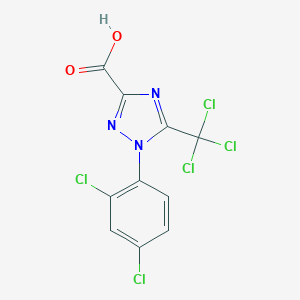

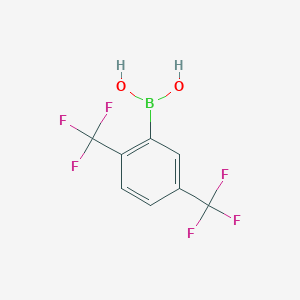
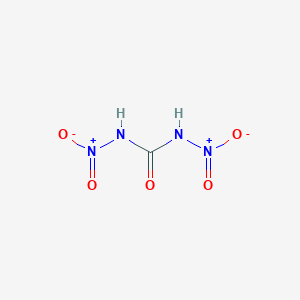

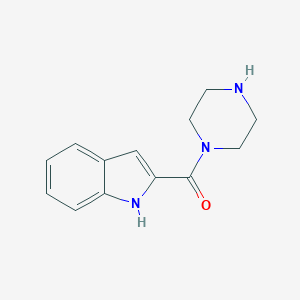
![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)
